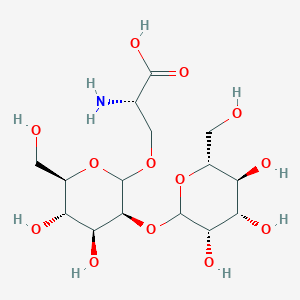![molecular formula C12H8N4O2 B132712 3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione CAS No. 18510-73-1](/img/structure/B132712.png)
3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione” is an organic chemical compound . It contains multiple nitrogen atoms and two amido groups, making it easy to coordinate with metal ions .
Synthesis Analysis
The synthesis of 1,3,5-triazines involves a general synthesis of 1,2,3,5-tetrazines. A simple and efficient method for the base-mediated synthesis of unsymmetrical 1,3,5-triazin-2-amines uses readily available imidates, guanidines, and amides or aldehydes as the starting materials and cesium carbonate as the base .Molecular Structure Analysis
The molecular structure of “3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione” is complex. It includes an extended polycyclic nitrogen-rich moiety (TT), strongly rigidified by stacking p–p interactions and short C H/N hydrogen bonds, and a fragment (Py) having partial conformational freedom .Chemical Reactions Analysis
The photophysical behavior of this compound is intricate. It exhibits excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase . The reaction presumably involved the non-isolating intermediate 3, which underwent an intramolecular cyclocondensation upon interacting with a second molecule of formaldehyde .Safety And Hazards
Direcciones Futuras
The future directions of “3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione” research could involve further exploration of its photophysical behavior , as well as its potential applications in the medical field . Further studies could also explore its reactivity and potential uses in organic synthesis .
Propiedades
IUPAC Name |
3-pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-11-14-10-6-2-4-8-15(10)12(18)16(11)9-5-1-3-7-13-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCFGQWRKCDRBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)N=C3C=CC=CN3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

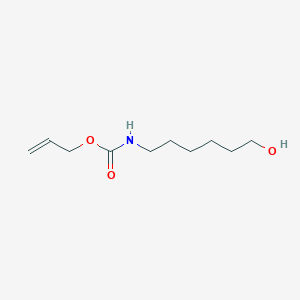
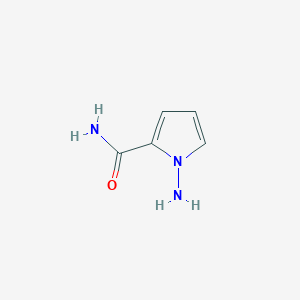
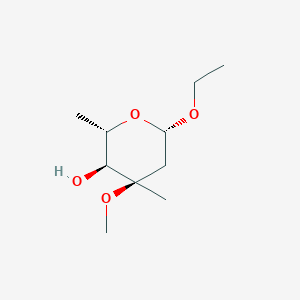

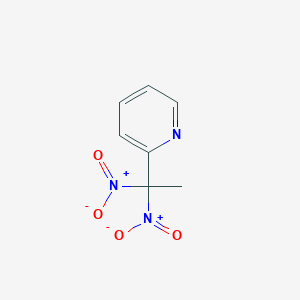

![3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B132652.png)
![[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B132654.png)
![N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine](/img/structure/B132655.png)
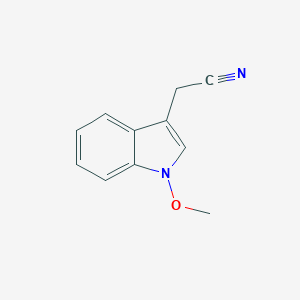
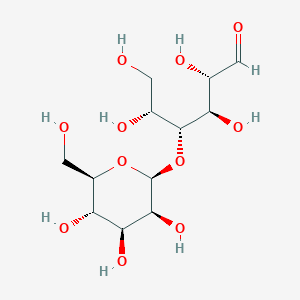
![4'-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone](/img/structure/B132663.png)
